An In-Depth Technical Guide to 6-(tert-Butyl)-2,3-dihydro-1H-inden-1-one
An In-Depth Technical Guide to 6-(tert-Butyl)-2,3-dihydro-1H-inden-1-one
CAS Number: 162752-17-2
This guide provides a comprehensive technical overview of 6-(tert-Butyl)-2,3-dihydro-1H-inden-1-one, a key intermediate in synthetic organic chemistry with significant potential in drug discovery and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its synthesis, characterization, and applications.
Introduction: The Significance of the Indanone Scaffold
The indanone framework, a bicyclic structure consisting of a benzene ring fused to a cyclopentanone ring, is a privileged scaffold in medicinal chemistry.[1][2] This structural motif is present in numerous biologically active compounds and natural products.[1] The versatility of the indanone core allows for diverse functionalization, enabling the fine-tuning of physicochemical properties and biological activities. Notably, the indanone derivative Donepezil is a well-established drug for the treatment of Alzheimer's disease, highlighting the therapeutic potential of this class of compounds.[1][2] The introduction of a tert-butyl group at the 6-position of the indanone scaffold, as in the title compound, can significantly influence its lipophilicity, metabolic stability, and binding interactions with biological targets.
Physicochemical Properties and Characterization
6-(tert-Butyl)-2,3-dihydro-1H-inden-1-one is a solid at room temperature with a reported melting point of 94°C.[3] A thorough characterization is essential for confirming the identity and purity of the compound.
| Property | Value | Source |
| CAS Number | 162752-17-2 | [3] |
| Molecular Formula | C₁₃H₁₆O | [3] |
| Molecular Weight | 188.27 g/mol | [3] |
| Melting Point | 94°C | [3] |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the nine equivalent protons of the tert-butyl group. The aromatic protons will appear as multiplets in the aromatic region, and the two methylene groups of the cyclopentanone ring will present as distinct multiplets.
-
¹³C NMR: The carbon NMR spectrum will feature a characteristic signal for the carbonyl carbon of the ketone. Signals for the quaternary carbon and the methyl carbons of the tert-butyl group will also be present, along with resonances for the aromatic and aliphatic carbons of the indanone core.[5]
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ketone functional group, typically appearing in the range of 1700-1740 cm⁻¹.[6][7]
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (188.27 g/mol ). Fragmentation patterns would likely involve the loss of the tert-butyl group or other characteristic fragments of the indanone structure.
Synthesis of 6-(tert-Butyl)-2,3-dihydro-1H-inden-1-one: A Mechanistic Approach
The most common and effective method for the synthesis of indanones is the intramolecular Friedel-Crafts acylation.[8][9][10] This reaction involves the cyclization of a suitable precursor, typically a 3-arylpropanoic acid or its corresponding acid chloride.
Retrosynthetic Analysis and Proposed Synthetic Pathway
A logical retrosynthetic approach for 6-(tert-Butyl)-2,3-dihydro-1H-inden-1-one points to 3-(4-(tert-butyl)phenyl)propanoic acid as the key precursor. This precursor can be synthesized from tert-butylbenzene through a Friedel-Crafts acylation followed by subsequent reduction and chain extension.
Caption: Experimental workflow for the intramolecular Friedel-Crafts acylation.
Protocol Details:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 3-(4-(tert-butyl)phenyl)propanoic acid.
-
Reagent Addition: Add a suitable dehydrating/activating agent that also serves as the Lewis acid catalyst. Polyphosphoric acid (PPA) or Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) are commonly used for this type of cyclization. The choice of reagent can influence reaction time and yield.
-
Reaction Conditions: Heat the reaction mixture with stirring. The optimal temperature and reaction time should be determined by monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice. This will hydrolyze the excess reagent and precipitate the crude product.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Washing and Drying: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution (to remove any unreacted acid), and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: After filtering off the drying agent, concentrate the solvent under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
Applications in Drug Discovery and Materials Science
The indanone scaffold is a versatile building block in the development of novel therapeutic agents and functional materials. [1][11]
Neurodegenerative Diseases
Derivatives of the indanone core have shown significant promise in the treatment of neurodegenerative disorders, particularly Alzheimer's disease. [11][12]These compounds often act as inhibitors of key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are involved in the breakdown of the neurotransmitter acetylcholine. The presence of the lipophilic tert-butyl group in 6-(tert-Butyl)-2,3-dihydro-1H-inden-1-one could enhance its ability to cross the blood-brain barrier, a critical property for centrally acting drugs.
Anticancer and Anti-inflammatory Activity
Various substituted indanones have been reported to possess anticancer and anti-inflammatory properties. [11]Their mechanisms of action can be diverse, including the inhibition of enzymes like cyclooxygenase (COX) and interference with cellular signaling pathways involved in cell proliferation and inflammation.
Other Potential Applications
The unique electronic and steric properties imparted by the tert-butyl group make 6-(tert-Butyl)-2,3-dihydro-1H-inden-1-one an interesting candidate for applications in materials science, such as in the synthesis of organic light-emitting diodes (OLEDs) or as a monomer for specialty polymers.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 6-(tert-Butyl)-2,3-dihydro-1H-inden-1-one. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. In general, it should be handled in a well-ventilated fume hood, and personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
Conclusion
6-(tert-Butyl)-2,3-dihydro-1H-inden-1-one is a valuable synthetic intermediate with a wide range of potential applications, particularly in the field of medicinal chemistry. Its synthesis, primarily through an intramolecular Friedel-Crafts acylation, is a well-established and robust method. The presence of the tert-butyl group provides a handle for modulating its physicochemical and biological properties, making it an attractive starting point for the design and synthesis of novel bioactive molecules and advanced materials. Further research into the biological activities and material properties of derivatives of this compound is warranted and holds significant promise for future discoveries.
References
- Fillion, E., et al. (n.d.). Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses Procedure.
- The Royal Society of Chemistry. (n.d.).
- Photo-Catalyzed Synthesis of Indanones from Aromatic Aldehydes and Terminal Alkynes. (2025).
- SciELO. (2017). Article.
- CymitQuimica. (n.d.). 1-(6-(tert-Butyl)-1,1-dimethyl-2,3-dihydro-1H-inden-4-yl)ethanone.
- Smolecule. (n.d.). 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one.
- PubChemLite. (n.d.). 6-tert-butyl-2,3-dihydro-1h-inden-1-ol.
- SpectraBase. (n.d.). 6-(tert-butyl)-2-methyl-2,3-dihydro-1H-inden-1-one - Optional[MS (GC)] - Spectrum.
- SIELC Technologies. (2018). 1-(6-tert-Butyl-1,1-dimethyl-2,3-dihydro-1H-inden-4-yl)ethanone.
- Universität Regensburg. (2025).
- PMC - NIH. (n.d.). Synthesis of 1-indanones with a broad range of biological activity.
- ChemicalBook. (n.d.). 6-tert-Butyl-1-indanone, 97% | 162752-17-2.
- ResearchGate. (2017). Synthesis of 1-indanones with a broad range of biological activity.
- ResearchGate. (n.d.). Recent developments in biological activities of indanones | Request PDF.
- Organic Chemistry Portal. (n.d.). Indanone synthesis.
- PubMed. (2017). Recent developments in biological activities of indanones.
- Molecular Modeling of the Tert-Butyl Hydroperoxide NMR 1H and 13C Spectra. (2016).
- ResearchGate. (2025). SYNTHESIS, CHARACTERIZATION, THERMAL, X-RAY, AND DFT ANALYSES OF 6-TERT-BUTYL 3-ETHYL 2-[(3-METHOXY/5-BROMO) -.
- OUCI. (n.d.). Synthesis of 1-indanones with a broad range of biological activity.
- Benchchem. (n.d.). The Multifaceted Biological Activities of Substituted Indanones: A Technical Guide.
- NIST WebBook. (n.d.). 1H-Inden-1-one, 2,3-dihydro-.
- Wikipedia. (n.d.). Friedel–Crafts reaction.
- NMR 1H, 13C, and 17O Spectroscopy of The Tert-Butyl Hydroperoxide | 19. (n.d.).
- NIST WebBook. (n.d.). 1H-Inden-1-one, 2,3-dihydro-.
- Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene. (n.d.).
- Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions.
- Nanalysis. (2023). What to expect from the tert-butanol 1D and 2D 13C NMR analysis?.
- LibreTexts. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- ResearchGate. (n.d.). ¹H NMR (a) and.¹³C NMR (b) and analysis of 2,6-Di-tert-butyl,....-tert-butyl,...*.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 6-tert-Butyl-1-indanone, 97% | 162752-17-2 [chemicalbook.com]
- 4. Buy 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one [smolecule.com]
- 5. NMR blog - What to expect from the tert-butanol 1D and 2D 13C NMR analysis? — Nanalysis [nanalysis.com]
- 6. 1H-Inden-1-one, 2,3-dihydro- [webbook.nist.gov]
- 7. 1H-Inden-1-one, 2,3-dihydro- [webbook.nist.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]



